5'-Hydroxypiroxicam chemical structure and properties
5'-Hydroxypiroxicam chemical structure and properties
Topic: 5'-Hydroxypiroxicam: Chemical Structure, Properties, and Analytical Profiling Content Type: Technical Monograph / Whitepaper Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals
Executive Summary
5'-Hydroxypiroxicam (5'-OH-Piroxicam) is the primary metabolic derivative of the non-steroidal anti-inflammatory drug (NSAID) piroxicam.[1] Unlike its parent compound, 5'-OH-piroxicam is pharmacologically inactive, serving primarily as a critical biomarker for CYP2C9 enzymatic activity . Its formation represents the rate-limiting step in piroxicam clearance, making it a vital analyte in pharmacogenetic studies, particularly when distinguishing between extensive and poor metabolizers of the CYP2C9 phenotype.
This guide provides a definitive technical analysis of 5'-hydroxypiroxicam, detailing its structural modifications, physicochemical shifts, and validated protocols for its isolation and quantification in biological matrices.
Chemical Identity & Structural Analysis
The transformation of piroxicam to 5'-hydroxypiroxicam involves the regioselective oxidation of the pyridyl ring. This structural change significantly alters the molecule's polarity and acid-base behavior, facilitating renal elimination.
Core Identifiers
| Parameter | Data |
| Chemical Name | 4-hydroxy-N-(5-hydroxy-2-pyridinyl)-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |
| Common Name | 5'-Hydroxypiroxicam |
| CAS Number | 77459-78-0 |
| Molecular Formula | C₁₅H₁₃N₃O₅S |
| Molecular Weight | 347.35 g/mol |
| Appearance | Orange to Dark Orange Solid |
Structural Logic
Piroxicam consists of a benzothiazine core fused to a pyridine ring via an amide linker. The CYP2C9 enzyme targets the 5-position of the pyridine ring for hydroxylation.
-
Polarity Shift: The addition of the hydroxyl group (-OH) at the C5' position introduces a new hydrogen bond donor, significantly increasing water solubility and decreasing lipophilicity (LogP) compared to the parent drug.
-
Electronic Effect: The electron-donating nature of the hydroxyl group on the pyridine ring shifts the pKa values, altering the ionization state at physiological pH.
Metabolic Pathway & Biological Context[3]
The formation of 5'-hydroxypiroxicam is the dominant metabolic route for piroxicam. This pathway is highly sensitive to genetic polymorphisms in the CYP2C9 gene (e.g., CYP2C9*3 variants), which can lead to delayed clearance and toxicity in patients.
Pathway Visualization
Figure 1: The metabolic cascade of Piroxicam.[2][3] The conversion to 5'-Hydroxypiroxicam by CYP2C9 is the primary determinant of drug half-life.
Physicochemical Properties
Understanding the shift in properties between the parent and metabolite is essential for designing extraction protocols. 5'-Hydroxypiroxicam is significantly more polar, which dictates the use of specific mobile phases and extraction solvents.
| Property | Piroxicam (Parent) | 5'-Hydroxypiroxicam (Metabolite) | Implication for Analysis |
| LogP (Lipophilicity) | ~3.06 | ~0.30 - 2.07 (Predicted) | Metabolite elutes significantly earlier on Reverse Phase (C18) columns. |
| Solubility (Water) | 0.014 g/L (Poor) | 0.21 g/L (Enhanced) | Metabolite is less likely to precipitate in aqueous buffers but harder to extract with non-polar solvents like hexane. |
| pKa (Acidic) | ~6.3 | ~4.66 | The metabolite is more acidic; mobile phase pH must be < 3.0 to suppress ionization and ensure retention. |
| UV Lambda Max | 333 nm | 340 nm | Distinct absorption maxima allow for derivative spectrophotometry or selective detection. |
Analytical Methodologies
Validated HPLC Protocol
To quantify 5'-hydroxypiroxicam alongside piroxicam, a reverse-phase HPLC method is standard. The protocol below ensures separation of the polar metabolite from the lipophilic parent.
Experimental Logic (Self-Validating):
-
Mobile Phase pH: The pH is set to 2.7 using phosphoric acid. Since the pKa of 5'-OH-piroxicam is ~4.66, a pH of 2.7 ensures the molecule is protonated (neutral), maximizing interaction with the C18 stationary phase and preventing peak tailing.
-
Detection Wavelength: 340 nm is selected as it represents the absorption maximum for the metabolite while retaining high sensitivity for the parent drug.
Protocol Steps:
-
Sample Preparation (LLE):
-
Aliquot 500 µL of plasma.
-
Acidify with 50 µL of 1M HCl (Crucial to neutralize the drug for extraction).
-
Extract with 3 mL of Dichloromethane or Ethyl Acetate.
-
Vortex for 2 mins, Centrifuge at 3000g for 10 mins.
-
Evaporate the organic layer to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of Mobile Phase.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., LiChroCART 125-4, 5 µm).
-
Mobile Phase: Methanol : Phosphate Buffer (pH 2.[4]7) [40:60 v/v].
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV-Vis at 340 nm.
-
-
Expected Retention:
-
5'-Hydroxypiroxicam: ~3-5 mins (Elutes first due to polarity).
-
Piroxicam: ~8-11 mins.
-
Analytical Workflow Diagram
Figure 2: Extraction and quantification workflow. Acidification is the critical control point to ensure recovery.
Pharmacological & Toxicological Relevance
-
Activity: 5'-Hydroxypiroxicam is pharmacologically inactive . It does not inhibit Cyclooxygenase (COX) enzymes effectively compared to Piroxicam.
-
Toxicity: It is generally considered non-toxic and is rapidly conjugated with glucuronic acid for excretion.
-
Clinical Utility: Monitoring the ratio of Piroxicam to 5'-Hydroxypiroxicam in urine or plasma provides a phenotypic index of CYP2C9 activity. A high ratio indicates a "Poor Metabolizer" phenotype, warranting dose reduction to avoid gastrointestinal toxicity.
References
-
Metabolism & Pharmacogenetics
-
Role of CYP2C9 and its variants in the metabolism of lornoxicam and piroxicam. National Institutes of Health (PubMed).
-
-
Physicochemical Properties
-
Analytical Protocols
-
Solubility & Formulation
Sources
- 1. researchgate.net [researchgate.net]
- 2. lib3.dss.go.th [lib3.dss.go.th]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of piroxicam and 5'-hydroxypiroxicam in human plasma and saliva using liquid chromatography-tandem mass spectrometry following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 5'-Hydroxypiroxicam | C15H13N3O5S | CID 54676301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [A HPLC method for determining piroxicam in body fluids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MMSL: SOLUBILITY ENHANCEMENT OF PIROXICAM USING DIFFERENT CONCENTRATIONS OF THE HYDROTROPIC AGENT SODIUM BENZOATE [mmsl.cz]
- 10. mmsl.cz [mmsl.cz]
